molecular formula C17H15FN2O3 B6581718 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide CAS No. 1210148-38-1

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6581718
CAS No.: 1210148-38-1
M. Wt: 314.31 g/mol
InChI Key: HBEDRWYMOVACGA-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazol ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the formation of the oxazol ring followed by the introduction of the fluorophenyl group and the furan ring. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of this compound is being explored for its antiviral, anti-inflammatory, and anticancer properties. It has shown promise in binding to multiple receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be used in the treatment of various diseases.

Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in advanced material science and chemical engineering.

Mechanism of Action

The mechanism by which N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound binds to receptors and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2,5-Dimethylfuran-3-carboxamide: Similar in structure but lacks the fluorophenyl and oxazol groups.

  • 1,2-Oxazol-3-ylmethyl derivatives: Similar oxazol ring but different substituents.

  • Fluorophenyl derivatives: Similar fluorophenyl group but different core structures.

Uniqueness: N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide stands out due to its combination of the fluorophenyl group, oxazol ring, and furan ring, which collectively contribute to its unique chemical and biological properties.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Further studies are needed to fully understand its properties and harness its full potential.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-10-7-14(11(2)22-10)17(21)19-9-12-8-16(23-20-12)13-5-3-4-6-15(13)18/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDRWYMOVACGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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